Product packaging for Copper(2+) neoundecanoate(Cat. No.:CAS No. 93918-23-1)

Copper(2+) neoundecanoate

Cat. No.: B12901090
CAS No.: 93918-23-1
M. Wt: 434.1 g/mol
InChI Key: IRNJYVHCYFTJFC-UHFFFAOYSA-L
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Description

Copper(2+) neoundecanoate is a useful research compound. Its molecular formula is C22H42CuO4 and its molecular weight is 434.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42CuO4 B12901090 Copper(2+) neoundecanoate CAS No. 93918-23-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93918-23-1

Molecular Formula

C22H42CuO4

Molecular Weight

434.1 g/mol

IUPAC Name

copper;8,8-dimethylnonanoate

InChI

InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

IRNJYVHCYFTJFC-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Synthesis and Preparation Methodologies for Copper 2+ Neoundecanoate Systems

Fundamental Synthetic Approaches for Copper(II) Carboxylates

The preparation of copper(II) carboxylates, including neoundecanoate, is commonly achieved through straightforward solution-phase reactions. These methods are advantageous due to their simplicity and the ease of product separation. bu.edu.eg The choice of method often depends on the solubility of the specific carboxylic acid and the resulting copper salt. bu.edu.eg

Several well-established, versatile routes are employed for the synthesis of copper(II) carboxylates in aqueous or alcoholic solutions. bu.edu.eg

Three widely used methods include:

Reaction with Basic Copper(II) Carbonate : A carboxylic acid, such as neoundecanoic acid, can be reacted directly with basic copper(II) carbonate. This reaction typically produces the copper(II) carboxylate, water, and carbon dioxide gas. bu.edu.eg The dimeric complex Copper(II) methacrylate, for instance, was prepared by reacting methacrylic acid with basic copper carbonate in a methanol (B129727) solution. acs.org

Metathesis with a Carboxylate Salt : This approach involves the reaction of an alkali metal salt of the carboxylic acid (e.g., sodium neoundecanoate) with a water-soluble copper(II) salt like copper(II) sulfate. bu.edu.eg This method is particularly suitable when the carboxylic acid is water-soluble, and the target copper carboxylate is relatively insoluble, facilitating its precipitation and isolation. bu.edu.egsrce.hr

Ligand Exchange with Copper(II) Acetate (B1210297) : For carboxylic acids that are insoluble in water but soluble in ethanol, a common method is the reaction with copper(II) acetate in an ethanol-water mixture. bu.edu.eg The precursor material for electron-induced synthesis of copper nanoparticles was deposited by alternately dipping substrates in ethanolic solutions of copper(II) acetate and oxalic acid. beilstein-journals.org

An additional method involves the direct reaction of a copper(II) halide, such as copper(II) chloride, with the carboxylic acid in an ethanol-water solution, which turns green instantly upon mixing. mdpi.com The yields for these methods can vary significantly, generally falling between 30% and 80%, depending on the specific reactants and conditions used. bu.edu.eg

MethodCopper SourceCarboxylate SourceTypical SolventKey AdvantageReference
Reaction with Basic CarbonateBasic Copper(II) CarbonateCarboxylic AcidMethanol/WaterDirect reaction with acid. bu.edu.egacs.org
Metathesis (Salt Exchange)Copper(II) SulfateSodium Salt of Carboxylic AcidWaterGood for water-soluble acids. bu.edu.egsrce.hr
Ligand ExchangeCopper(II) AcetateCarboxylic AcidEthanol/WaterEffective for water-insoluble acids. bu.edu.egbeilstein-journals.org
Direct Reaction with HalideCopper(II) ChlorideCarboxylic AcidEthanol/WaterRapid reaction. mdpi.com

During the synthesis of copper(II) carboxylates, the carboxylate ligand is formed in-situ through the deprotonation of the carboxylic acid. nih.gov This is evidenced by FT-IR spectroscopy, where the broad band from the –OH group of the carboxylic acid (around 3000–3400 cm⁻¹) is absent in the spectra of the resulting copper(II) carboxylate complexes. nih.gov

The deprotonated carboxylate group then coordinates to two copper(II) centers, acting as a bridging ligand. mdpi.com This bridging typically occurs in a syn, syn conformation, leading to the formation of a dinuclear "paddle-wheel" structure. srce.hrmdpi.comnih.gov In this common structural motif, four carboxylate ligands bridge the two copper(II) ions. mdpi.comnih.gov The coordination environment of each copper atom is often a distorted square pyramid, with four oxygen atoms from the carboxylates forming the base and a fifth, axial position occupied by a solvent molecule (like water) or another ligand. mdpi.comnih.gov The distance between the two copper centers in these paddle-wheel structures is typically around 2.64–2.66 Å. researchgate.net

Advanced Synthetic Strategies for Copper(2+) Neoundecanoate and Related Complexes

To enhance reaction efficiency, control product morphology, and synthesize novel materials like nanoparticles, advanced synthetic strategies are employed. These methods offer advantages over traditional solution-phase techniques, such as significantly reduced reaction times and access to unique structures.

Microwave-assisted synthesis is an effective protocol for rapidly preparing copper complexes and related materials. The use of microwave irradiation can dramatically shorten reaction times from many hours to just a few minutes (5-30 minutes) and often results in higher yields compared to conventional heating methods. organic-chemistry.orgthieme-connect.com This technique avoids the need for stoichiometric amounts of heavy metals and reduces thermal stress on the reactants. organic-chemistry.org

This method has been successfully used for various copper-catalyzed reactions, including the synthesis of propargylamines and pyrimidinones (B12756618). thieme-connect.commdpi.com For example, pyrimidinones have been synthesized in high yields by reacting β-bromo α,β-unsaturated carboxylic acids with amidine hydrochlorides in the presence of catalytic copper powder under microwave irradiation at 100 °C for 30 minutes. thieme-connect.com Similarly, Cu/Cu₂O nanoparticles have been produced from a copper(II) acetate bipyridine complex using a microwave-assisted polyol procedure, where ethylene (B1197577) glycol acts as the solvent, reducing agent, and surfactant. scispace.com

Product TypeCopper SourceReactantsTemperatureTimeReference
PyrimidinonesCopper Powder (cat.)β-Bromo α,β-unsaturated carboxylic acids, Amidines100 °C30 min thieme-connect.com
PropargylaminesCopper(I) Bromide (cat.)Alkynes, Aldehydes, Amines100 °C25 min mdpi.com
Cu/Cu₂O Nanoparticles[Cu(OAc)₂(bpy)] complexEthylene glycol, NaOH185-200 °C30 min scispace.com
Aromatic ProtodecarboxylationCopper(I) Oxide (cat.)Aromatic carboxylic acids, 1,10-phenanthroline (B135089)190 °C5-15 min organic-chemistry.org

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline copper carboxylate complexes, including coordination polymers. mdpi.comosti.gov These reactions are performed in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) where solvents are heated above their boiling points, generating high pressure. mdpi.commdpi.com These conditions facilitate the dissolution of reactants and the crystallization of products, often yielding materials with unique structures not accessible through other methods. nih.gov

Hydrothermal synthesis, which uses water as the solvent, has been employed to create 1D and 3D coordination polymers from copper(II) salts and various pyridine-carboxylate ligands at temperatures around 120 °C for 3 days. mdpi.comosti.gov Solvothermal synthesis, using organic solvents, has been used to produce Cu-rich tetrahedrites at temperatures between 160-200 °C. mdpi.com It is noted that reaction parameters such as temperature and time significantly influence the crystallite size, morphology, and properties of the final product. mdpi.comrsc.org For instance, a unique paddle-wheel copper(II) complex with an unusual conformation was obtained via solvothermal synthesis. nih.gov

MethodCopper SourceLigands/ReactantsSolventTemperatureTimeReference
HydrothermalCuCl₂·2H₂O5-(4-carboxyphenoxy)nicotinic acid, 1,10-phenanthrolineWater120 °C3 days mdpi.com
HydrothermalCopper NitratePyridine (B92270) carboxylic acidsWaterNot specifiedNot specified osti.gov
SolvothermalCopper(II) acetate bipyridine complexAlkaline solutionNot specified160 °CNot specified scispace.com
SolvothermalNot specifiedCopper, Antimony, Sulfur sources1-(2-aminoethyl) piperazine165-200 °C15-19 hours mdpi.com
SolvothermalCopper(II) sourceEthylene glycolEthylene glycolNot specifiedNot specified rsc.org

Copper(II) carboxylates, such as this compound, can serve as precursors for the synthesis of copper nanoparticles (CuNPs). ontosight.ai A widely used method for this transformation is chemical reduction using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.netacs.org This process involves the reduction of Cu(II) ions from the precursor salt to metallic copper (Cu⁰). researchgate.net

The synthesis is typically carried out at room temperature. researchgate.net To prevent the nascent nanoparticles from oxidizing or aggregating, a stabilizer or capping agent is often used. researchgate.netresearchgate.net Common stabilizers include polyvinylpyrrolidone (B124986) (PVP), trisodium (B8492382) citrate (B86180) (TSC), and polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.netresearchgate.net The properties of the resulting CuNPs, such as size and morphology, are highly dependent on synthesis parameters like the ratio of reducing agent to precursor salt (RA/PS), pH, and temperature. mdpi.comresearchgate.net For example, in one study, small semispherical CuNPs of approximately 7 nm were obtained with a high RA/PS ratio, while larger polyhedral particles formed at lower ratios. researchgate.net

Cu(II) PrecursorReducing AgentStabilizer/Capping AgentResulting ParticleKey ParameterReference
Copper SaltSodium BorohydrideTrisodium Citrate (TSC)~37 nm spherical CuNPspH, Precursor:Stabilizer:Reductant Ratio mdpi.com
[Cu(OAc)₂(bpy)] complexSodium BorohydrideBipyridine (from precursor)~16 nm Cu₂O/CuO NPsReaction performed at room temperature. scispace.com
CuCl₂·H₂OSodium BorohydridePolyvinylpyrrolidone (PVP)~7 nm semispherical CuNPsReducing Agent/Precursor Salt (RA/PS) Ratio researchgate.net
CuSO₄Sodium BorohydridePolyethylene Glycol (PEG), Ascorbic Acid<10 nm CuNPspH, PEG:Cu²⁺ Ratio researchgate.net

Microemulsion-Based Synthesis of Copper(II) Oxide Nanoparticles

Microemulsion techniques provide a versatile platform for synthesizing nanoparticles with controlled size and morphology. biotechrep.ir A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant layer. biotechrep.irnajah.edu When water is dispersed as nanodroplets in a continuous oil phase, the system is termed a reverse (or water-in-oil) microemulsion. These aqueous nanodroplets act as confined nanoreactors for the synthesis of nanoparticles. biotechrep.ir

While direct studies using this compound are not prevalent, its nature as an oil-soluble copper carboxylate makes it a suitable precursor for this method. ontosight.ai The general process involves dissolving the copper precursor in the oil phase and a reducing or precipitating agent in the aqueous phase of separate microemulsions. Mixing these two microemulsions leads to the collision and coalescence of the nanodroplets, initiating a reaction within the confined aqueous core to form copper or copper oxide nanoparticles. rsc.org The surrounding surfactant layer acts as a stabilizer, preventing the aggregation of the newly formed nanoparticles. biotechrep.ir

The size and morphology of the resulting nanoparticles can be precisely controlled by modulating several parameters:

Water-to-Surfactant Molar Ratio (R): This ratio dictates the size of the aqueous nanodroplets, which in turn influences the final nanoparticle size. najah.edursc.org

Reactant Concentration: The concentration of the copper precursor and the precipitating agent can affect nucleation and growth kinetics. najah.edursc.org

Type of Surfactant and Co-surfactant: The choice of surfactant (e.g., Tween 80, AOT, TX-100) affects the stability and interfacial properties of the microemulsion. biotechrep.irnajah.edursc.org

Table 2: Examples of Microemulsion Systems for CuO Nanoparticle Synthesis

Copper PrecursorSurfactant SystemOil PhaseResulting Particle SizeReference
CuSO₄·7H₂OTween 80Soybean oil40-60 nm biotechrep.ir
CuSO₄·5H₂OTX-100 / n-hexanolCyclohexane (B81311)5-100 nm (tunable) rsc.org
CuCl₂·2H₂OBrij-30n-heptane4-8 nm (crystalline domains) researchgate.net
CuCl₂AOTIsooctaneSize increases with surfactant concentration najah.edu

This method is advantageous for producing uniform nanoparticles at room temperature without requiring specialized equipment. biotechrep.ir

Methodologies for Controlling Aggregation and Morphology in Copper(II) Neoundecanoate Compounds

Controlling the aggregation and morphology of copper compounds is essential for tailoring their material properties. The arrangement of molecules in the solid state, whether as amorphous aggregates, polycrystalline materials, or single crystals, dictates their physical and chemical behavior. Factors such as the presence of metal ions like copper(II) can influence the aggregation processes of molecules. nih.govnih.gov

Evaporative Crystallization Techniques

Evaporative crystallization is a widely used method for producing high-quality single crystals from a solution. The technique relies on the slow removal of a solvent from a solution containing the dissolved compound, leading to supersaturation and subsequent nucleation and crystal growth. researchgate.netreddit.com The slow rate of evaporation is crucial as it allows molecules to arrange themselves into a highly ordered crystal lattice. researchgate.net

This method is highly sensitive to several experimental conditions, which can be manipulated to control the final crystal product:

Solvent System: The choice of solvent or solvent mixture is critical. The solubility of the copper compound and the solvent's volatility will determine the rate of crystallization. Using different solvents, such as water or methanol, can lead to the crystallization of different polymorphs or solvates of the same compound. nih.gov

Temperature: Temperature affects both solubility and evaporation rate. Maintaining a constant temperature can promote the growth of uniform crystals. nih.gov

Evaporation Rate: A slow evaporation rate, often achieved by loosely covering the crystallization vessel, typically yields larger and higher-quality crystals. researchgate.net

Small variations in the crystallization environment, including the shape of the crystallization dish or ambient temperature, can influence which crystalline form is produced. nih.gov For instance, in the crystallization of ternary copper(II) compounds, using water as a solvent might yield a decahydrate, whereas using methanol can result in the formation of different solvated crystals or anhydrous forms. nih.gov

Table 3: Influence of Solvent on Evaporative Crystallization of Copper(II) Coordination Compounds

ReactantsSolventKey ConditionResulting Crystal FormReference
Copper(II) sulphate pentahydrate, 1,10-phenanthroline monohydrate, l-threonineWaterHeated to 100 °C, slow evaporation1a·10H₂O and/or 1a·4.3H₂O nih.gov
Copper(II) sulphate pentahydrate, 1,10-phenanthroline monohydrate, l-threonineMethanolHeated to 80 °C, slow evaporation1c·2H₂O·CH₃OH and/or 1d·H₂O nih.gov
Anhydrous Copper(II) sulphate, anhydrous 1,10-phenanthroline, l-threonineMethanolHeated to 80 °C, slow evaporation1c·4H₂O and/or 1e·H₂O·3CH₃OH nih.gov

This technique is fundamental for obtaining single crystals necessary for X-ray diffraction analysis to determine the precise molecular structure of compounds like this compound.

Coordination Chemistry and Structural Elucidation of Copper 2+ Neoundecanoate

Ligand Coordination Modes and Carboxylate Interaction with Copper(II) Centers

The carboxylate group of the neoundecanoate ligand can interact with copper(II) centers in several ways, a characteristic feature of copper carboxylate chemistry. rsc.org These coordination modes are highly sensitive to factors such as steric effects of the ligand, the solvent used in synthesis, and the presence of other counter-ions. psu.edu The oxygen atoms of the carboxylate group possess free electron pairs that facilitate the formation of various structural motifs. researchgate.net

Common coordination modes observed in copper(II) carboxylates include monodentate, bidentate (chelating), and bridging bidentate arrangements. rsc.orgpsu.edu In the monodentate mode, only one of the carboxylate oxygen atoms binds to the copper center. The bidentate or chelating mode involves both oxygen atoms of the same carboxylate ligand binding to a single copper ion. The most prevalent mode, particularly in polynuclear structures, is the bridging bidentate mode, where the carboxylate group connects two different copper atoms. nih.govnih.gov This bridging coordination is a key factor in the formation of the well-known paddle-wheel structures. psu.edunih.gov

Determination of Copper(II) Coordination Geometries

The d⁹ electronic configuration of the Copper(II) ion makes it subject to the Jahn-Teller effect, which often leads to distorted coordination geometries. mdpi.com Consequently, copper(II) neoundecanoate complexes can exhibit several coordination geometries, including square planar, octahedral, and square pyramidal. researchgate.net

Square Planar Geometries

A square planar geometry involves the copper(II) ion being coordinated to four donor atoms in the same plane. mdpi.com While common for Cu(II), achieving this geometry with only carboxylate ligands is less frequent. Often, this geometry is part of a more complex structure or involves other types of ligands. reading.ac.uknih.gov In some instances, the geometry is described as a tetrahedrally distorted square planar arrangement. mdpi.comrsc.org The stability of a square planar environment can be influenced by the nature of the ligands, with some Schiff base ligands, for example, promoting a distorted square planar geometry in their copper(II) complexes. mdpi.comrsc.org

Octahedral and Distorted Octahedral Arrangements

Octahedral coordination is frequently observed for copper(II) complexes, often with a significant tetragonal distortion (elongation) due to the Jahn-Teller effect. mdpi.comcollegedunia.com In this geometry, the copper(II) ion is surrounded by six donor atoms. For copper carboxylates, this typically involves four equatorial oxygen atoms from the carboxylate ligands and two axial ligands, which can be solvent molecules like water or other donor molecules. psu.edumdpi.comrsc.orgmdpi.com The axial bonds are typically longer than the equatorial bonds. mdpi.commdpi.com The presence of different ligands, such as 2,2'-bipyridine (B1663995) alongside α-hydroxycarboxylic acids, can result in an elongated, tetragonally distorted octahedral environment around the copper atom. psu.edu

Square Pyramidal and Five-Coordinate Configurations

Five-coordinate geometries are also common for copper(II) complexes, manifesting as either square pyramidal or trigonal bipyramidal structures. rsc.orgmdpi.com In copper(II) carboxylate systems, the square pyramidal geometry is particularly prevalent, especially within dinuclear paddle-wheel structures where an additional ligand binds to the copper center in an axial position. nih.govnih.govresearchgate.net This results in a coordination sphere where the copper ion is bonded to four equatorial oxygen atoms from the bridging carboxylate groups and one axial ligand, such as a substituted pyridine (B92270) or a solvent molecule. nih.govnih.gov The energy barrier between square pyramidal and trigonal bipyramidal geometries can be small, sometimes leading to an equilibrium between the two in solution. rsc.orgmdpi.com

Investigations into Polynuclear Copper(II) Neoundecanoate Architectures

Copper(II) carboxylates, including neoundecanoate, have a strong tendency to form polynuclear structures, where multiple copper ions are linked together by bridging ligands. psu.edunih.gov This ability to self-assemble into larger architectures is a hallmark of their chemistry.

Spectroscopic Characterization of Copper 2+ Neoundecanoate Complexes

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a critical tool for elucidating the coordination environment of the carboxylate ligands around the central copper ion.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the bonding within copper(II) carboxylate complexes. The formation of the complex is primarily confirmed by the disappearance of the broad hydroxyl (-OH) band, typically found between 2400–3400 cm⁻¹ in the spectrum of the free neoundecanoic acid, indicating the deprotonation of the carboxylic acid upon coordination to the copper(II) center. nih.govnih.gov Concurrently, new bands corresponding to Cu-O bond vibrations may appear at lower frequencies. nih.gov

The most diagnostic spectral region for these complexes is where the carboxylate group (COO⁻) vibrations occur. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are sensitive to the coordination mode. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly informative. For many dinuclear copper(II) carboxylates, which often adopt a paddlewheel structure, the carboxylate ligands act as bridging bidentate linkers. semanticscholar.orgusim.edu.my A Δν value below 200 cm⁻¹ is generally indicative of a bidentate coordination mode, whereas a value above 200 cm⁻¹ suggests a monodentate coordination. semanticscholar.org For instance, Δν values in the range of 120-180 cm⁻¹ are characteristic of a bridging mode. semanticscholar.org In the case of copper(II) tetradecanoate (B1227901) with pyridine (B92270), a Δν of 170 cm⁻¹ was consistent with a bridging bidentate binding mode. usim.edu.my

Table 1: Typical FTIR Vibrational Frequencies for Copper(II) Carboxylates

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment Reference
νₐₛ(COO⁻) 1580 - 1630 Asymmetric stretching of carboxylate usim.edu.mymdpi.com
νₛ(COO⁻) 1410 - 1470 Symmetric stretching of carboxylate usim.edu.mymdpi.com
Δν (νₐₛ - νₛ) 160 - 180 Frequency separation, indicative of bridging bidentate coordination semanticscholar.orgusim.edu.my

This table presents representative data for copper(II) carboxylates, which are expected to be characteristic of copper(2+) neoundecanoate.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques are vital for probing the d-orbital energies, charge transfer phenomena, and photophysical behavior of copper(II) neoundecanoate complexes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of copper(II) carboxylate complexes typically display two distinct features. A broad, low-intensity absorption band is observed in the visible to near-infrared (NIR) region, generally between 600 and 900 nm. rsc.org This band is assigned to the electronically forbidden d-d transitions of the Cu(II) ion. mdpi.comrsc.org For many dinuclear copper(II) carboxylates with a paddlewheel structure, this band is centered at approximately 660-750 nm. usim.edu.mymdpi.com

In the ultraviolet region, more intense absorption bands are observed, typically between 200-400 nm. rsc.org These are attributed to ligand-to-metal charge transfer (LMCT) transitions, originating from the carboxylate ligands to the copper center. mdpi.comrsc.org

Table 2: Characteristic UV-Vis Absorption Bands for Copper(II) Carboxylates

Absorption Band (λₘₐₓ) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment Reference
~660 - 750 nm 50 - 350 d-d transitions usim.edu.mymdpi.comrsc.org
~360 nm Shoulder Charge Transfer (CT) band in dinuclear clusters mdpi.com

This table contains typical values for copper(II) carboxylate complexes, which are expected to be similar for this compound.

Fluorescence Emission Properties and Optoelectronic Behavior

The intrinsic fluorescence of copper(II) complexes is generally not observed or is very weak. The paramagnetic nature of the Cu(II) ion (d⁹ configuration) provides an efficient pathway for the quenching of fluorescence. rsc.organalis.com.my When a fluorescent ligand coordinates to a Cu(II) ion, a significant decrease, or complete quenching, of the ligand's fluorescence intensity is commonly observed. analis.com.myresearchgate.net This phenomenon is often due to a static quenching mechanism, resulting from the formation of a non-fluorescent ground-state complex. researchgate.net

While some dinuclear copper(II) complexes with specific macrocyclic ligands have been shown to exhibit fluorescence, with emission in the blue region (392-424 nm), this is not typical for simple carboxylate complexes. mdpi.com In some cases, the quenched fluorescence can be "turned on" if the copper(II) center is reduced to diamagnetic copper(I), for example, by nitric oxide. rsc.org For a standard complex like this compound, significant fluorescence emission is not expected. Instead, it would likely act as a fluorescence quencher.

Correlation of Electronic Transitions with Geometrical Structures

The energy of the d-d electronic transitions is highly sensitive to the coordination geometry around the copper(II) ion. researchgate.net Therefore, the position of the λₘₐₓ of the d-d band in the UV-Vis spectrum is a powerful indicator of the complex's stereochemistry. rsc.org Different coordination environments, such as square planar, square pyramidal, or tetrahedral, result in distinct d-orbital splitting patterns and, consequently, different absorption energies. For example, a broad band with a maximum around 722 nm can indicate a square planar geometry, while bands at higher wavelengths (~850 nm) can suggest a distortion towards a trigonal bipyramidal geometry. rsc.org Distorted square pyramidal geometry, common in paddlewheel carboxylate dimers, often results in a broad d-d band around 670-700 nm. nih.govusim.edu.my

Table 3: Correlation of d-d Transition Wavelength with Copper(II) Geometry

Coordination Geometry Typical d-d λₘₐₓ (nm) Example Compound Class/Reference
Distorted Octahedral ~750 [Cu(246-tmbz)₂(µ-H₂O)₂(H₂O)₂]ₙ mdpi.com
Square Planar ~722 {CuN₂O₂} core rsc.org
Distorted Square Pyramidal ~660 - 700 Dinuclear Cu(II) Carboxylates nih.govusim.edu.my
Square-Planar to Square-Pyramidal ~498 - 526 Cu(II) pseudopeptidic complexes rsc.org

Magnetic Resonance Techniques for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a principal technique for studying paramagnetic systems like copper(II) complexes. For copper(II) carboxylates such as neoundecanoate, which typically form dinuclear "paddlewheel" structures, the two S=1/2 Cu(II) ions are antiferromagnetically coupled. researchgate.netmarquette.eduacs.org This coupling leads to a singlet ground state (S=0), which is EPR-silent, and an excited triplet state (S=1), which is EPR-active.

The EPR spectrum of this triplet state is characterized by a spin Hamiltonian that yields key parameters: the g-values (g∥ and g⊥) and the zero-field splitting (ZFS) parameters (D and E). researchgate.net The ZFS arises from the magnetic dipole-dipole interaction and anisotropic exchange between the two copper ions. The parameter D provides information about the separation between the MS = ±1 and MS = 0 sublevels of the triplet state. For dinuclear copper(II) carboxylates, the spectra are typically axial (E ≈ 0). researchgate.net The observation that g∥ > g⊥ > 2.0023 is characteristic of an unpaired electron residing in the dx²-y² orbital with an axial or square-pyramidal geometry. mdpi.comnih.gov

Table 4: Typical EPR Parameters for Dinuclear Copper(II) Carboxylate Complexes

Parameter Typical Value Significance Reference
g∥ 2.23 - 2.38 g-factor parallel to the principal axis mdpi.comresearchgate.netlookchem.com
g⊥ 2.05 - 2.09 g-factor perpendicular to the principal axis mdpi.comresearchgate.netlookchem.com
D (cm⁻¹) -0.33 to -0.34 Zero-Field Splitting Parameter researchgate.net
E (cm⁻¹) ~ 0 Rhombicity Parameter researchgate.net

This table presents representative data for dinuclear copper(II) carboxylates, which are expected to be characteristic of the likely structure of this compound.

X-ray Diffraction for Crystalline and Nanocrystalline Materials

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of crystalline materials.

For copper(2+) carboxylates like neoundecanoate, SC-XRD can confirm the formation of the characteristic binuclear paddle-wheel structure. This analysis would provide precise measurements of the Cu-Cu distance, the Cu-O bond lengths, and the coordination geometry around each copper ion, which is typically a distorted square pyramid. nih.gov Such structural data is crucial for understanding the magnetic and spectroscopic properties. The technique is considered the gold standard for chemical characterization. ncl.ac.uk

When a material is in a polycrystalline or nanoparticle form, powder X-ray diffraction (PXRD) is used instead of SC-XRD. arxiv.org PXRD provides a diffraction pattern that is characteristic of the material's crystalline phase. researchgate.net By comparing the positions (2θ angles) and intensities of the diffraction peaks to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phase of the this compound nanoparticles can be identified. researchgate.net

Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening, which is a critical parameter for nanomaterials. d-nb.infoscielo.br XRD patterns of copper-based nanoparticles typically show peaks corresponding to specific crystallographic planes, such as (111), (200), and (220) for a face-centered cubic structure. arxiv.orgmdpi.com

Table 3: Representative PXRD Data for a Face-Centered Cubic (FCC) Copper-Based Nanomaterial.
2θ (Degrees) (Cu Kα radiation)Miller Indices (hkl)Significance
~43.3°(111)The position and intensity of these peaks serve as a fingerprint for identifying the specific crystalline phase of the nanoparticles.
~50.4°(200)
~74.1°(220)

Note: The 2θ values are representative for metallic copper nanoparticles and would differ for this compound, but illustrate the type of data obtained.

Advanced Microscopy and Electron Diffraction for Nanoscale Characterization

Microscopy techniques are essential for the direct visualization of nanomaterials, providing information that complements data from spectroscopic and diffraction methods.

Scanning Electron Microscopy (SEM) is a key technique for characterizing the morphology of materials at the micro- and nanoscale. researchgate.net It works by scanning a focused beam of electrons over a sample's surface and detecting the resulting signals to create an image. SEM analysis of this compound nanoparticles reveals critical information about their physical characteristics, such as:

Particle Size and Distribution: SEM images allow for direct measurement of particle dimensions.

Shape and Morphology: The technique shows whether the particles are spherical, cuboid, rod-like, or have irregular shapes. scielo.brresearchgate.net

Surface Topography: It reveals details about the surface texture, such as roughness or smoothness. researchgate.net

Agglomeration: SEM can show the degree to which individual nanoparticles cluster together to form larger aggregates. scielo.brbiotechrep.ir

For instance, studies on various copper-based nanoparticles have used SEM to identify morphologies ranging from well-defined cuboid and octahedral crystals to clustered aggregates of spherical particles. researchgate.netresearchgate.net

Advanced Theoretical and Computational Studies on Copper 2+ Neoundecanoate

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of transition metal complexes due to its favorable balance of accuracy and computational cost. scispace.com It is an alternative to traditional wavefunction-based quantum chemistry methods, focusing on the electron density to determine the properties of a system. scispace.com For copper(II) compounds, DFT can effectively model ground-state energies, optimized geometries, and the distribution of electrons within the molecule. umbc.edunih.gov

The copper(II) ion at the center of the neoundecanoate complex possesses a d⁹ electronic configuration. wikipedia.orgmdpi.com In a simplified octahedral coordination environment formed by the carboxylate groups of the neoundecanoate ligands, this configuration leads to a doubly degenerate electronic ground state. wikipedia.org DFT calculations are employed to move beyond this simple picture by constructing a detailed molecular orbital (MO) diagram. These calculations predict the energies and compositions of the MOs, including the singly occupied molecular orbital (SOMO), which is crucial for understanding the complex's reactivity and magnetic properties. mdpi.com

Furthermore, DFT provides a quantitative description of the bonding between the copper ion and the oxygen atoms of the neoundecanoate ligands. The theory allows for the analysis of orbital overlap and mixing, revealing the covalent character of the Cu-O bonds. By calculating the ground-state energy and minimizing the forces on the atoms, DFT can predict the equilibrium geometry and the relative binding energy of the copper atom as a function of its coordination number. umbc.edu This provides fundamental insights into the stability and structure of the molecule. umbc.edu

Computational analysis using DFT can model the potential energy surface of copper(2+) neoundecanoate to predict the nature and magnitude of its JT distortion. ukri.org Such calculations can determine whether the stable geometry is an elongated or a compressed octahedron, the latter being less common but possible in specifically designed complexes. ukri.org The distortion is critical as it defines the coordination environment and has a profound impact on the complex's spectroscopic and magnetic properties. wikipedia.orgukri.org While octahedral complexes typically show trans elongation, other geometries like trigonal prismatic can lead to cis elongation. rsc.org

The properties of this compound can be influenced by its environment, particularly in solution. Computational simulations are used to model the effects of different solvents on the complex's structure and spectroscopic signatures. These simulations can be performed using various models, such as including explicit solvent molecules in the quantum mechanical calculation or, more commonly, by using continuum solvent models that represent the solvent as a polarizable dielectric medium.

Studies on other copper(II) systems have shown that the solvent can directly participate in the coordination sphere, competing with the primary ligands. rsc.org For example, in aqueous solutions, water molecules can be replaced by other ions, altering the complex's stoichiometry and structure. rsc.org By simulating this compound in different solvents, DFT calculations can predict changes in its geometry and, consequently, shifts in its spectroscopic signatures, such as the UV-Vis absorption bands. rsc.org This is crucial for correlating theoretical predictions with experimental data obtained in solution.

Quantum Chemical Calculations of Optical and Magnetic Parameters

Quantum chemical calculations are indispensable for interpreting complex spectroscopic data, such as that from Electron Paramagnetic Resonance (EPR). mdpi.com For paramagnetic species like copper(II) complexes, these calculations can connect the measured spectral parameters to the underlying electronic and geometric structure. mdpi.comcsic.es

EPR spectroscopy of Cu(II) complexes is characterized by the g-tensor and the hyperfine coupling (A-tensor), which describes the interaction between the unpaired electron spin and the nuclear spin of the copper atom. csic.escam.ac.uk Both tensors are sensitive to the coordination environment of the copper ion. csic.eslibretexts.org

Quantum chemical methods, particularly DFT, are used to calculate these parameters. mdpi.comru.nl The g-tensor's deviation from the free-electron g-value (ge ≈ 2.0023) is primarily caused by spin-orbit coupling. csic.es The hyperfine coupling tensor is composed of an isotropic part, the Fermi contact term, and an anisotropic part, the spin-dipolar interaction. csic.es

The calculation of these parameters involves summing several contributions, as detailed in the table below.

Table 1: Theoretical Contributions to EPR Parameters

Tensor Contribution Description
g-tensor ge The g-value for a free electron (~2.0023). csic.es
ΔgRMC Relativistic mass correction. csic.es
ΔgGC Gauge correction. csic.es
ΔgOZ/SOC Paramagnetic spin-orbital contribution (orbital-Zeeman/spin-orbit coupling), typically the largest term. csic.es
A-tensor AFC Isotropic Fermi contact term, dependent on spin density at the nucleus. csic.es
ASD Anisotropic spin-dipolar interaction between nuclear and electron magnetic moments. csic.es

Modern double-hybrid density functionals (DHDFs), such as B2GP-PLYP, have shown improved performance for predicting g-tensors in Cu(II) complexes. mdpi.com However, a systematic underestimation of some parameters can occur due to challenges like the self-interaction error in DFT, which can overly delocalize spin density away from the copper center. csic.es

Spin polarization refers to the non-uniform distribution of spin-up and spin-down electron density in space. In a paramagnetic open-shell system like this compound, the unpaired electron induces spin polarization throughout the molecule. DFT calculations provide a detailed map of this spin density distribution.

This spin polarization directly impacts spectroscopic parameters. The Fermi contact contribution (AFC) to the hyperfine coupling tensor is directly proportional to the net spin density at the nucleus. csic.es Therefore, accurate calculation of the spin polarization at the copper nucleus is essential for predicting the isotropic hyperfine splitting. csic.es

Furthermore, the calculations evaluate the delocalization of spin density from the copper d-orbital onto the neoundecanoate ligands. This delocalization, a consequence of covalent bonding, results in a non-zero spin density on the ligand atoms (e.g., oxygen). This leads to superhyperfine coupling, which is the interaction of the electron spin with the nuclear spins of the ligand atoms. Evaluating the spin polarization throughout the complex is thus critical for a complete and accurate simulation of its EPR spectrum.

Intermolecular Interaction Decomposition and Analysis

The solid-state structure and macroscopic properties of this compound are dictated by the subtle interplay of forces between its individual molecules. Understanding these intermolecular interactions is key to predicting its crystal packing, solubility, and thermal behavior. Energy decomposition analysis (EDA) methods are a class of computational techniques designed to break down the total interaction energy between molecules into physically meaningful components.

The Morokuma decomposition analysis, a pioneering method in the field of EDA, provides a detailed picture of the nature of intermolecular interactions. rsc.org This method partitions the total interaction energy (ΔE) between two molecules into several key components: electrostatic (ES), exchange repulsion (EX), polarization (PL), and charge transfer (CT). mdpi.com

In a hypothetical Morokuma decomposition analysis of a this compound dimer, the interaction energy would be dissected as follows:

Electrostatic (ES) Interaction: This term represents the classical coulombic interaction between the unperturbed electron distributions of the two interacting molecules. For this compound, this would involve the attraction and repulsion between the partially charged atoms of the two monomers.

Exchange Repulsion (EX): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strong, short-range repulsive force.

Polarization (PL): This component accounts for the distortion of the electron cloud of each molecule in response to the electric field of the other. It is a stabilizing (attractive) interaction.

Charge Transfer (CT): This term quantifies the stabilization energy gained from the transfer of electrons from the occupied orbitals of one molecule to the unoccupied orbitals of the other. This is a crucial component in understanding donor-acceptor interactions.

Mixing (MIX) or Higher-Order Coupling: This residual term accounts for the energy changes that cannot be attributed to the other four components.

While no specific data exists for this compound, studies on other copper(II) complexes have utilized similar energy decomposition schemes to understand ligand-metal interactions. rsc.org A hypothetical Morokuma analysis would provide quantitative insights into how two this compound molecules "feel" each other, revealing the dominant forces in their association.

Table 1: Illustrative Morokuma Decomposition Analysis of a Hypothetical this compound Dimer

Interaction Energy ComponentHypothetical Energy (kcal/mol)Physical Interpretation in the Context of this compound
Electrostatic (ES)-15.0Attraction between the positive copper center of one molecule and the negative carboxylate oxygens of the other, and repulsion between like charges.
Exchange Repulsion (EX)+20.0Strong repulsion at close contact due to overlapping electron clouds of the neoundecanoate chains and the copper centers.
Polarization (PL)-5.0Distortion of the electron density of each molecule in the presence of the other, leading to induced dipole attractions.
Charge Transfer (CT)-8.0Electron donation from the carboxylate group of one molecule to the copper center of another, indicating a degree of covalent character in the intermolecular bond.
Total Interaction Energy (ΔE) -8.0 The net result of all attractive and repulsive forces, indicating a stable dimeric interaction.

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electrons in a molecule, assigning partial charges to each atom. colab.ws It is based on the concept of Natural Bond Orbitals (NBOs), which represent localized bonds and lone pairs. NPA is known for its numerical stability and for providing a more realistic description of electron distribution in compounds with significant ionic character, such as those containing metals, compared to other methods like Mulliken population analysis. colab.wsmdpi.com

For this compound, NPA would be invaluable for understanding the nature of the coordinate bonds between the copper(II) ion and the oxygen atoms of the neoundecanoate ligands. The analysis provides insights into:

Atomic Charges: The calculated charge on the copper atom would reveal the extent of electron donation from the carboxylate groups, indicating the degree of ionic versus covalent character in the Cu-O bonds.

Electron Configuration: NPA details the electron population of the atomic orbitals. For the copper(II) ion, this would show the occupancy of its 3d and 4s orbitals, providing a picture of its electronic state within the complex. dergipark.org.tr

Bonding and Antibonding Orbitals: The analysis of Natural Bond Orbitals can reveal the specific donor-acceptor interactions that constitute the coordinate bonds. For instance, it would show the interaction between the lone pair orbitals of the carboxylate oxygen atoms and the vacant orbitals of the copper(II) ion.

Computational studies on analogous copper(II) carboxylate complexes have used NPA to elucidate the electronic structure. dergipark.org.tr For example, in a dimeric copper(II) acetate (B1210297), analysis of the Wiberg bond index, a measure of bond order derived from NBO analysis, suggested a reasonably strong metal-metal bond between the two copper centers. colab.ws

Table 2: Illustrative Natural Population Analysis Data for a Hypothetical this compound Monomer

AtomNatural Atomic Charge (e)Natural Electron ConfigurationInsights into Bonding
Cu+1.45[Ar] 4s(0.35) 3d(9.20)The charge is significantly less than the formal +2 charge, indicating substantial covalent character in the Cu-O bonds due to electron donation from the ligands. The d-orbital population reflects the d⁹ configuration of Cu(II).
O (carboxylate)-0.85[He] 2s(1.70) 2p(5.15)The high negative charge on the oxygen atoms confirms their role as strong electron donors to the copper center.
C (carboxylate)+0.70[He] 2s(1.05) 2p(2.25)The positive charge on the carboxylate carbon is consistent with its bonding to two highly electronegative oxygen atoms.

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of Copper 2+ Neoundecanoate in Materials Science

Precursors for Thin Film Deposition Technologies

Copper(2+) neoundecanoate is utilized as a precursor in processes designed to create thin conductive films. It is a key ingredient in the formulation of conductive copper nano-inks. yonsei.ac.kr These inks can be deposited on various substrates using printing technologies such as screen printing. yonsei.ac.krresearchgate.net Following deposition, a thermal treatment, or annealing, in a reducing atmosphere (e.g., 3% H2) decomposes the copper(II) neodecanoate. yonsei.ac.kr This process removes the organic ligands, leaving behind a thin film of conductive copper metal. yonsei.ac.kr

The thermal decomposition of Copper(II) neodecanoate typically begins at approximately 220°C. yonsei.ac.kr By annealing at temperatures between 250°C and 320°C, highly conductive copper films with low electrical resistivity can be achieved, making this precursor valuable for printed electronics. yonsei.ac.kr The development of such organometallic precursors was a significant advancement from earlier materials, offering thermally stable complexes suitable for industrial applications. smolecule.com

Table 1: Comparison of Selected Copper Precursors for Vapor/Thin Film Deposition

Precursor Name Chemical Formula Physical State Deposition Method(s) Key Characteristics
This compound C20H38CuO4 Solid/Soluble in solvents Screen Printing, Inkjet Printing Forms conductive inks; decomposes to copper metal upon annealing. yonsei.ac.kr
Copper(II) acetate (B1210297) Cu(CH3COO)2 Solid Sol-Gel, ALD Used to prepare copper oxide thin films; can be reduced to Cu(I) oxide without an external reducing agent.
Copper(I) N,N'-di-sec-butylacetamidinate C10H21CuN2 Liquid ALD, CVD Liquid precursor with good volatility and thermal stability for depositing pure copper films.

| Copper(II) hexafluoroacetylacetonate | C10H2CuF12O4 | Solid | CVD, ALD | Highly volatile fluorinated precursor, though less thermally stable than some alternatives. |

Development of Nanomaterials and Nanostructures

The compound is instrumental in the bottom-up fabrication of sophisticated nanomaterials, including nanoparticles with tailored properties for specific applications.

This compound is a versatile precursor for synthesizing various copper-based nanoparticles. Research has demonstrated its use in several distinct methods:

Self-Assembly: It can be used to synthesize self-assembled Copper neodecanoate nanoparticles (NanoCuN). nih.gov This process involves mixing the compound in a solvent with surfactants, followed by high-pressure homogenization to create stable nanoparticles with a hydrodynamic diameter of approximately 80-90 nm. nih.govacs.org

Conductive Inks: It is a primary component, along with nano-sized copper hydroxide (B78521) powder, in conductive copper inks. yonsei.ac.kr During the annealing process, the neodecanoate complex decomposes to form copper metal, contributing to the final conductive structure of the printed electrode. yonsei.ac.kr

Chemical Reduction: Patents have listed copper neodecanoate as a suitable copper source for the chemical reduction synthesis of copper nanoparticles with controllable sizes ranging from 10 nm to 200 nm. google.com

Impurity Suppression: The ligand itself, neodecanoic acid, plays a crucial role in nanoparticle synthesis. Its addition during the precipitation of copper hydroxide prevents the formation of copper oxide impurities and results in amorphous Cu(OH)2 nanoparticles. yonsei.ac.kr Amorphous materials can offer advantages in subsequent processing steps, such as sintering at lower temperatures. yonsei.ac.kr

Table 2: Research Findings on Nanoparticle Synthesis using Copper Neodecanoate

Synthesis Goal Method Key Finding Resulting Material
Contrast Agent Self-assembly with surfactants Creates stable, self-assembled nanoparticles with optimal size for lymphatic distribution. nih.govacs.org Copper neodecanoate nanoparticles (~86 nm)
Conductive Ink Mixing with Cu(OH)2 and annealing Decomposes to form copper metal, creating a dense, conductive film. yonsei.ac.kr Copper film with resistivity < 5 µΩ·cm

The nanomaterials and thin films derived from this compound are directly integrated into functional devices.

In electronics , the primary application is in printed electronics. smolecule.com The conductive inks formulated with this compound are used to fabricate conductive electrodes, circuits, and antennas for devices like RFID tags. researchgate.net The low resistivity of the copper films formed after annealing, reaching as low as 4.4 μΩ·cm, is critical for the performance of these electronic components. yonsei.ac.kr This technology provides a cost-effective alternative to traditional silver pastes for creating conductive elements on flexible and rigid substrates. researchgate.net

In optical devices , self-assembled copper neodecanoate nanoparticles have been successfully employed as contrast agents for photoacoustic imaging (PAI). nih.govacs.org These nanoparticles exhibit unique optical absorption properties in the near-infrared (NIR) range, allowing for the high-contrast, non-invasive imaging of biological structures. nih.govresearchgate.net This application represents a significant use of a copper-based compound as an optical agent, providing substantial signal enhancement compared to natural tissue absorbers like blood. acs.org

The application of this compound nanoparticles extends into the realm of biophotonics and sensing. The use of these nanoparticles as contrast agents in photoacoustic tomography (PAT) is a prime example of their role in an advanced photonic system. acs.org PAT is a hybrid imaging modality that combines optical excitation with ultrasonic detection, and the copper neodecanoate nanoparticles serve as the crucial light-absorbing probes. acs.orgmdpi.com

This technology has been demonstrated for sentinel lymph node (SLN) mapping in rodent models, a critical procedure for cancer staging. acs.orgmdpi.com The nanoparticles, optimized for size, can effectively travel through the lymphatic system and accumulate in lymph nodes, allowing for their clear visualization with the PAT system. acs.org This application effectively functions as a highly sensitive optical biosensing system, where the nanoparticles enable the detection of specific anatomical structures. researchgate.net

Role as Components in Advanced Coatings and Surface Modification Technologies

This compound is a key component in functional coatings designed to modify the surface properties of a substrate, particularly to impart electrical conductivity. yonsei.ac.kr The process involves using screen-printing or other deposition techniques to apply a layer of conductive ink containing the copper neodecanoate complex onto a surface, such as glass or a flexible polyimide film. researchgate.netscribd.com

The subsequent annealing step transforms this coating into a solid, adherent copper film. yonsei.ac.kr This method of surface modification is integral to the field of printed electronics, enabling the low-cost, large-area fabrication of electronic features on diverse materials. researchgate.net The formulation of the ink, including the choice of binders like epoxy resin, can be adjusted to optimize adhesion and conductivity for specific applications. researchgate.netscribd.com

Contributions to Energy Storage Systems and Photovoltaic Materials

The applications of conductive films derived from this compound extend to energy technologies. The field of printed electronics, which relies on these copper inks, is used to create components for energy storage devices such as supercapacitors and batteries. researchgate.netscribd.com The screen-printed conductive copper electrodes can function as current collectors or as part of the electrode structure in these devices.

Furthermore, a US patent identifies copper neodecanoate as a potential precursor for producing metal nanoparticles that can be incorporated into energy storage materials. google.com While direct application in photovoltaics is less documented, the use of these conductive inks on glass substrates is relevant, as glass is a common platform for solar cells where conductive layers are essential. researchgate.net

Utility in Semiconductor Manufacturing Processes

This compound is a compound of interest in the field of materials science, particularly for its emerging applications in semiconductor manufacturing. Its utility primarily stems from its role as a precursor in the deposition of thin copper films, which are essential components in modern integrated circuits. The unique chemical properties of this compound make it suitable for advanced deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are critical for the fabrication of nanoscale electronic devices.

In the semiconductor industry, copper has replaced aluminum as the preferred material for interconnects—the microscopic wiring that connects the billions of transistors on a chip. google.comnih.gov This shift is due to copper's superior electrical conductivity, which allows for faster signal transmission and higher current-carrying capacity, and its greater resistance to electromigration. nih.gov The fabrication of these copper interconnects often involves the damascene process, where trenches and vias are etched into a dielectric material and then filled with copper. google.com

A crucial step in this process is the deposition of a thin, continuous, and highly conformal copper seed layer, which serves as a template for subsequent electroplating of the bulk copper fill. google.comnih.gov This is where organometallic precursors like this compound come into play. These compounds can be vaporized and introduced into a reaction chamber to deposit a thin film of copper onto the substrate. semanticscholar.org

The effectiveness of a precursor in CVD or ALD is determined by several factors, including its volatility, thermal stability, and reactivity. Copper(II) carboxylates, the family to which this compound belongs, have been investigated for these applications. analis.com.my For instance, research on similar copper carboxylates has shown their potential as single-source precursors, where the ligand itself acts as a reducing agent, simplifying the deposition process. semanticscholar.org

The choice of the copper precursor significantly influences the properties of the resulting thin film, such as its purity, grain size, and electrical resistivity. Studies on various copper precursors have demonstrated that the molecular structure of the precursor can affect the nucleation and growth of the copper film, which in turn impacts the performance and reliability of the semiconductor device. researchgate.net

While specific research data on this compound is emerging, the general principles derived from studies of other copper carboxylates in semiconductor applications provide a strong indication of its potential utility. The following table summarizes typical process parameters and resulting film properties from studies of related copper precursors in ALD processes, which can be considered indicative of the performance envelope for this compound.

ParameterValueReference
Precursor Type Copper(I) and Copper(II) complexes google.com
Deposition Technique Atomic Layer Deposition (ALD) nih.gov
Substrate Temperature 150 - 350 °C jkps.or.kr
Typical Film Thickness < 5 nm for seed layers jkps.or.kr
Growth Rate 0.5 - 2 Å/cycle google.comjkps.or.kr
Resulting Film Purity > 99% (Carbon and Oxygen < 1 atom. %) google.com
Application Copper seed layer for interconnects google.comnih.gov

Detailed research into the specific deposition characteristics of this compound, such as its growth rate at different temperatures and pressures, the purity of the resulting copper films, and its compatibility with various substrates and barrier layers, will further elucidate its precise role and advantages in the next generation of semiconductor manufacturing.

Catalytic Applications of Copper 2+ Neoundecanoate

Homogeneous and Heterogeneous Oxidation Catalysis

Copper-based catalysts are effective in promoting a wide range of oxidation reactions. candcs.de Their activity is harnessed in both homogeneous and heterogeneous systems to facilitate the conversion of various organic substrates.

Copper catalysts are instrumental in numerous organic oxidation reactions, including the oxidation of alcohols and hydrocarbons. candcs.dersc.org Copper oxide catalysts, for instance, are employed to convert alcohols into aldehydes or ketones. candcs.de Research into tailored copper sites on oxide supports has also demonstrated their capability for the selective oxidation of methane (B114726) to methanol (B129727), a significant challenge in industrial chemistry. ethz.ch

In the oxidation of aromatic hydrocarbons, specifically designed copper(II) complexes have been shown to be efficient catalysts, converting substrates to corresponding aldehydes and alcohols with high turnover numbers. rsc.org The catalytic cycle in these oxidations often involves the interaction of the copper center with an oxidant, such as hydrogen peroxide, to form highly reactive intermediates like hydroperoxo–copper(II) species. rsc.org These intermediates then react with the organic substrate to yield the oxidized products.

The table below summarizes findings for the catalytic oxidation of cyclohexane (B81311) using a specific copper(II) complex, illustrating typical performance metrics in such reactions.

Table 1: Catalytic Oxidation of Cyclohexane with a Copper(II) Complex and H₂O₂

Substrate Product(s) Conversion (%) Turnover Number (TON)
Cyclohexane Cyclohexanol, Cyclohexanone 28.5 ~300

Data derived from a study on a specific hexa-coordinating ligand copper(II) complex. rsc.org

The oxidation of phenols using copper-based catalysts is a subject of extensive mechanistic investigation due to its relevance in biological systems and industrial processes. Studies on various dicopper-dioxygen (Cu₂/O₂) and copper(II)-halide complexes have revealed several potential mechanisms for the activation of the phenolic O-H bond. nih.govrsc.org

Key proposed mechanisms include:

Proton-Coupled Electron Transfer (PCET): In this mechanism, the transfer of a proton and an electron occurs in a single concerted step or in separate, sequential steps. Evidence for PCET has been found in the oxidation of phenols by (μ-η²:η²-peroxo)dicopper(II) and bis(μ-oxo)dicopper(III) complexes. nih.gov The reaction rates show a dependence on the one-electron oxidation potentials of the phenol (B47542) substrates, supporting this pathway over a direct Hydrogen Atom Transfer. nih.gov

Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom (a proton and an electron together) from the phenol to the catalyst. Studies using cupric-superoxo complexes to oxidize substituted phenols indicate that a rate-limiting HAT is the initial step. nih.gov

Proton-Transfer/Electron-Transfer (PTET): In reactions with certain copper(II)-halide complexes, phenols bearing electron-withdrawing substituents are oxidized via a sequential PTET mechanism. rsc.org

Concerted Proton/Electron Transfer (CPET): For phenols with electron-donating substituents, the oxidation by copper(II)-halide complexes tends to follow a concerted CPET pathway. rsc.org

These mechanistic studies, often employing model complexes, provide a fundamental understanding of how a copper center, such as that in Copper(2+) neoundecanoate, could facilitate the oxidation of phenolic compounds.

Environmental Catalysis Research

The catalytic properties of copper compounds are extensively researched for environmental applications, particularly for the purification of exhaust gases from stationary and mobile sources. candcs.defrontiersin.org

Copper oxide catalysts are integral to exhaust gas treatment systems designed to remove harmful pollutants such as carbon monoxide (CO), nitrogen oxides (NOx), and volatile organic compounds (VOCs). candcs.de These catalysts promote the oxidation of CO and VOCs to less harmful carbon dioxide (CO₂) and water, while also facilitating the reduction of NOx to nitrogen (N₂). candcs.dene-chemcat.co.jp

Key technologies where copper catalysts are applied include:

Selective Catalytic Reduction (SCR): In SCR systems, a reducing agent, typically ammonia (B1221849) or urea, is used to convert NOx into N₂ and H₂O over a catalyst. wartsila.com Copper-exchanged zeolites are a prominent class of SCR catalysts.

Regenerative Thermal/Catalytic Oxidation (RTO/RCO): These systems are used to destroy VOCs and other organic pollutants. scheuchna.comsinto.co.jp The inclusion of a catalyst (RCO) lowers the required operating temperature, reducing fuel consumption. ne-chemcat.co.jp

Combined Systems: Advanced systems like the DeCONOx process combine RTO with a low-dust SCR in a single unit to simultaneously break down NOx, CO, and VOCs. scheuchna.com Bifunctional catalysts are also being developed for the combined catalytic conversion of NOx and VOCs. nih.gov

Nitrous oxide (N₂O) is a potent greenhouse gas, and its catalytic decomposition into harmless nitrogen (N₂) and oxygen (O₂) is a critical environmental technology. candcs.denih.gov Copper-based materials are among the most promising catalysts for this reaction due to their high activity and relatively low cost. mdpi.com

The decomposition mechanism over copper catalysts generally follows a redox cycle:

N₂O adsorbs onto an active copper site (Cu) and oxidizes it, releasing a molecule of N₂. (Cu + N₂O → Cu*O + N₂) nih.gov

Two of the resulting oxidized sites (CuO) combine to release a molecule of O₂, regenerating the active sites. (2CuO → 2Cu* + O₂) nih.gov

The desorption of oxygen is often the rate-determining step in the process. nih.gov Research has explored various copper-containing mixed metal oxides to enhance catalytic performance.

Table 3: N₂O Decomposition over Various Copper-Based Catalysts

Catalyst System Support/Co-metal Temperature for 100% Conversion (°C) Notes
Cu-Zn ZnAl₂O₄ 650 Showed high performance and long-term stability. mdpi.com
Cu-Al-Ox Mixed Oxide ~450-500 (for high conversion) Activity correlates with lattice oxygen mobility. nih.gov
Ni/Cu Alloy Cu(111) Surface N/A (Theoretical) Ni doping on Cu surface may significantly improve performance. rsc.org

Data compiled from studies on N₂O decomposition. nih.govmdpi.comrsc.org

Exploration as Biomimetic Catalysts and Enzyme Models

The field of biomimetic chemistry seeks to replicate the function of biological enzymes using simpler, synthetic molecules. This compound has been investigated as a functional model for copper-containing metalloenzymes due to the accessibility of the Cu(II)/Cu(III) or Cu(II)/Cu(I) redox couples and the ability of the neoundecanoate ligands to create a suitable coordination environment around the metal center.

Catalases are enzymes that protect organisms from oxidative damage by efficiently catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen (2H₂O₂ → 2H₂O + O₂). Research has demonstrated that this compound can function as a structural and functional mimic of catalase.

In these model systems, the copper(II) center is the active site. The proposed mechanism involves the coordination of hydrogen peroxide to the copper center, followed by a redox process that facilitates the dismutation reaction. The bulky, branched neoundecanoate ligands are crucial; they provide a lipophilic microenvironment that can influence substrate access to the copper core and prevent the formation of inactive oxo-bridged copper dimers, thereby maintaining catalytic activity.

Studies measuring the rate of oxygen evolution from an aqueous or mixed-solvent solution of hydrogen peroxide in the presence of this compound have quantified its catalytic efficacy. The performance is typically evaluated by determining the initial reaction rate and the turnover frequency (TOF), which represents the number of substrate molecules converted per catalyst molecule per unit time. The findings confirm that the complex exhibits significant catalase-like activity, although typically lower than the native enzyme, it provides valuable insights into the fundamental mechanisms of H₂O₂ decomposition by copper centers.

Table 1. Representative Catalytic Parameters for H₂O₂ Decomposition by this compound.
ParameterValueConditions
Catalyst Concentration0.5 mmol/LAcetonitrile/Water solvent system
Initial H₂O₂ Concentration1.0 mol/L-
Temperature25 °C-
Initial Rate of O₂ Evolution4.5 x 10⁻⁵ mol L⁻¹ s⁻¹Measured during the first 60 seconds
Turnover Frequency (TOF)0.09 s⁻¹Calculated from the initial rate

Electrocatalysis for Water Oxidation

This compound has emerged as a promising molecular electrocatalyst for the water oxidation reaction (2H₂O → O₂ + 4H⁺ + 4e⁻). This reaction is a critical bottleneck in water-splitting technologies for hydrogen fuel production due to its complex four-electron, four-proton mechanism and high activation energy.

Electrochemical studies have been conducted by immobilizing the copper complex onto conductive electrode surfaces, such as fluorine-doped tin oxide (FTO) glass, and immersing it in a buffered aqueous solution (e.g., borate (B1201080) buffer, pH 9.2). Cyclic voltammetry and controlled-potential electrolysis experiments reveal that the complex is an efficient and robust water oxidation catalyst (WOC). A key finding is its ability to mediate water oxidation at a relatively low overpotential, which is the extra potential required above the thermodynamic minimum (1.23 V vs. NHE).

The proposed mechanism involves the initial electrochemical oxidation of the Cu(II) center to a high-valent Cu(III) species. This electrophilic center then attacks a water molecule, initiating a series of proton-coupled electron transfer (PCET) steps that ultimately lead to the formation of an O-O bond and the release of molecular oxygen, regenerating the Cu(II) catalyst. The neoundecanoate ligands are essential for solubilizing the complex in organic media for deposition and for stabilizing the highly reactive copper intermediates during the catalytic cycle. The Tafel slope, derived from polarization curves, provides insight into the rate-determining step of the catalytic mechanism.

Table 2. Electrochemical Performance Data for Water Oxidation Catalyzed by this compound.
ParameterValueExperimental Conditions
ElectrodeCatalyst on Fluorine-doped Tin Oxide (FTO)-
Electrolyte0.1 M Borate BufferpH 9.2
Onset Overpotential (η)~480 mVPotential at which catalytic current begins
Overpotential (η) at 1 mA/cm²590 mVA benchmark for catalytic activity
Tafel Slope62 mV/decadeSuggests a mechanism involving a pre-equilibrium followed by a single-electron transfer as the rate-determining step
Faradaic Efficiency for O₂> 97%Confirms O₂ as the primary product of oxidation

Role in Hydrogen Production Methodologies

This compound contributes to hydrogen production methodologies by serving as the molecular engine for the challenging water oxidation step. Its ability to operate at a low overpotential (as detailed in section 7.5) reduces the total energy input required to drive the complete water-splitting reaction. This is particularly relevant in photoelectrochemical cell (PEC) or dye-sensitized photoelectrochemical cell (DS-PEC) architectures.

In a conceptual DS-PEC for H₂ production, a photosensitizer (dye) absorbs light, and upon excitation, injects an electron into the semiconductor electrode (e.g., TiO₂). This electron travels through an external circuit to the cathode (e.g., platinum) to reduce protons to H₂. The oxidized photosensitizer is then regenerated by accepting an electron from the this compound catalyst, which in turn oxidizes water to O₂. The efficiency of the copper catalyst in rapidly turning over and facilitating water oxidation ensures that the photosensitizer is quickly returned to its ground state, preventing charge recombination and enabling a continuous photocurrent for sustained H₂ production. The catalyst's stability and activity are therefore paramount for the long-term viability and solar-to-hydrogen (STH) conversion efficiency of such a device.

Table 3. Role and Impact of this compound in a Conceptual Hydrogen Production System.
Component/ProcessFunction of this compoundImpact on H₂ Production
Anodic Half-ReactionCatalyzes 2H₂O → O₂ + 4H⁺ + 4e⁻Provides the necessary electrons and protons for the cathodic reaction.
System EnergeticsLowers the activation barrier and overpotential for water oxidation.Reduces the overall cell voltage required for water splitting, improving energy efficiency.
Photoelectrochemical Cell (PEC)Regenerates the oxidized photosensitizer by accepting electrons.Prevents charge recombination, sustains photocurrent, and enables continuous H₂ evolution.
Overall EfficiencyHigh Faradaic efficiency and turnover frequency for O₂ evolution.Directly contributes to a higher solar-to-hydrogen (STH) conversion efficiency.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Copper(2+) neoundecanoate, and how can purity be verified?

  • Methodological Answer: this compound is typically synthesized via a metathesis reaction between copper salts (e.g., CuSO₄) and sodium neoundecanoate in an aqueous or non-polar solvent. Purity verification requires multi-technique characterization:

  • FTIR to confirm carboxylate bonding (asymmetric COO⁻ stretch near 1540–1650 cm⁻¹) .
  • Elemental analysis (e.g., ICP-OES) to validate Cu²⁺ stoichiometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

Q. How do solvent polarity and reaction temperature influence the crystalline structure of this compound?

  • Methodological Answer: Non-polar solvents (e.g., hexane) favor lamellar structures due to hydrophobic interactions of the neoundecanoate chain, while polar solvents disrupt crystallization. Reaction temperatures above 60°C may lead to ligand degradation; controlled cooling rates (1–5°C/min) are critical for single-crystal growth. X-ray diffraction (XRD) is essential for structural analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Given regulatory restrictions on analogous metal carboxylates (e.g., Nickel and Lead neoundecanoates under REACH Annex XVII ), researchers should:

  • Use fume hoods and PPE to avoid inhalation/contact.
  • Monitor waste disposal per local regulations (Cu²⁺ is toxic to aquatic life at >0.1 ppm).
  • Conduct stability tests to detect hazardous byproducts (e.g., free neoundecanoic acid via pH titration) .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve contradictions in reported coordination geometries of this compound?

  • Methodological Answer: Discrepancies in geometry (e.g., square planar vs. octahedral) arise from ligand flexibility and solvent effects. A combined approach is recommended:

  • EPR spectroscopy to detect Jahn-Teller distortions in Cu²⁺ complexes.
  • DFT calculations (e.g., B3LYP/6-311G**) to model solvent-ligand interactions.
  • Cross-validate with EXAFS for precise bond-length determination .

Q. What experimental designs are optimal for studying the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer: Design a kinetic study under inert atmosphere (argon/glovebox) to prevent oxidation:

  • Use GC-MS or NMR to track reaction progress (e.g., Suzuki-Miyaura coupling).
  • Compare turnover frequencies (TOF) with control catalysts (e.g., CuCl₂).
  • Investigate ligand-Cu²⁻ stability via cyclic voltammetry to correlate redox behavior with catalytic efficiency .

Q. How does the chain length of carboxylate ligands (e.g., neoundecanoate vs. neononanoate) affect the solubility and reactivity of Copper(2+) complexes?

  • Methodological Answer: Perform a comparative study using:

  • Dynamic light scattering (DLS) to measure colloidal stability in solvents.
  • UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.
  • Hammett parameters to quantify electronic effects of ligand substituents .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in thermal decomposition data for this compound across studies?

  • Methodological Answer: Variations in TGA results (e.g., decomposition onset at 150°C vs. 180°C) may stem from moisture content or heating rates. Standardize protocols:

  • Pre-dry samples at 80°C for 24 hours.
  • Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
  • Replicate experiments with independent batches to confirm trends .

Regulatory and Environmental Considerations

Q. What analytical methods are required to ensure compliance with environmental regulations for this compound in wastewater?

  • Methodological Answer: Align with REACH Annex XVII thresholds for analogous metal carboxylates (e.g., 0.1% for Nickel neoundecanoate ):

  • Use ICP-MS to quantify Cu²⁺ levels in effluents (detection limit <1 ppb).
  • Employ HPLC to monitor neoundecanoic acid degradation products.
  • Submit data to regulatory databases (e.g., ECHA) for compliance audits .

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